![molecular formula C19H26N4O3 B2608819 N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-05-0](/img/structure/B2608819.png)
N1-(2-(diethylamino)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can provide detailed information about the structure and bonding of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using computational methods such as density functional theory (DFT). The ground state electronic characteristics of the complex configurations can be computed using DFT approach, using B3LYP level 6-311 G (d,p) basis sets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. For instance, the ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Scientific Research Applications
Antibacterial Applications
The compound has been synthesized and studied for its antibacterial activity . The formation of an ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Computational Study
The compound has been used in computational studies to understand its ground state electronic characteristics . The study used the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .
Self-Organization Processes
The compound has been used in the study of self-organization processes in poly (N- [2- (diethylamino)ethyl]acrylamide) buffer solutions with change in concentration and pH of a medium . It was found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly (N- [2- (diethylamino)ethyl]acrylamide) solutions .
Synthesis of Related Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities .
Biomedical Applications
Substituted polyacrylamides, such as this compound, are widely used in various fields of science and engineering, including biomedical applications . For example, polymers are synthesized to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body .
Stimulus-Sensitive Applications
The compound is a part of stimulus-sensitive substituted polyacrylamides. The mechanism of action of thermosensitive and pH-sensitive polymers is based on a change in the hydrophilic-hydrophobic balance with varying external conditions .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-3-22(4-2)10-8-20-18(25)19(26)21-15-11-13-5-6-16(24)23-9-7-14(12-15)17(13)23/h11-12H,3-10H2,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMEIWLFWYIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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